molecular formula C8H4ClF4N B13701291 2,2,2-Trifluoro-N-(2-fluorophenyl)acetimidoyl Chloride

2,2,2-Trifluoro-N-(2-fluorophenyl)acetimidoyl Chloride

Cat. No.: B13701291
M. Wt: 225.57 g/mol
InChI Key: KQLJNDWIEKTPAK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-fluorophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3N. It is known for its unique structure, which includes both trifluoromethyl and fluorophenyl groups. This compound is primarily used as a building block in organic synthesis, particularly in the development of fluorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(2-fluorophenyl)acetimidoyl Chloride typically involves the reaction of 2-fluoroaniline with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N-(2-fluorophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,2-Trifluoro-N-(2-fluorophenyl)acetimidoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(2-fluorophenyl)acetimidoyl Chloride involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various synthetic applications to introduce fluorinated groups into target molecules. The compound’s reactivity is also influenced by the presence of the fluorophenyl group, which can participate in π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
  • 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
  • 2,2,2-Trifluoro-N-(4-chlorophenyl)acetimidoyl Chloride

Comparison: Compared to its analogs, 2,2,2-Trifluoro-N-(2-fluorophenyl)acetimidoyl Chloride is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and selectivity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various chemical and biological research .

Properties

Molecular Formula

C8H4ClF4N

Molecular Weight

225.57 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-fluorophenyl)ethanimidoyl chloride

InChI

InChI=1S/C8H4ClF4N/c9-7(8(11,12)13)14-6-4-2-1-3-5(6)10/h1-4H

InChI Key

KQLJNDWIEKTPAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C(C(F)(F)F)Cl)F

Origin of Product

United States

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